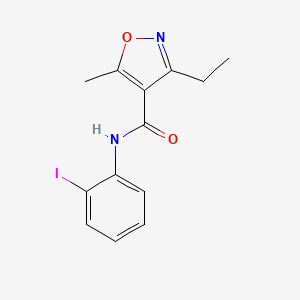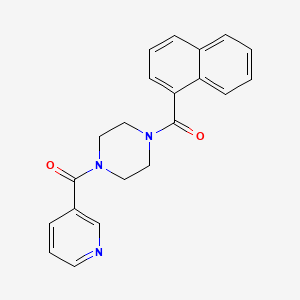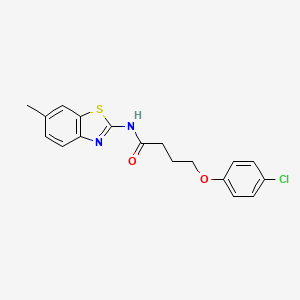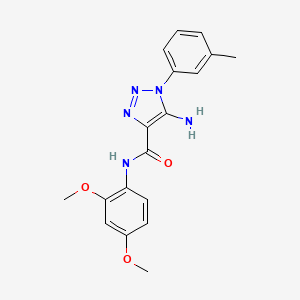
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
説明
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. DMQX has been widely studied due to its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide acts as a non-competitive antagonist of the AMPA receptor. It binds to a specific site on the receptor, known as the non-desensitizing site, and prevents the receptor from opening in response to glutamate, the neurotransmitter that activates the receptor. By blocking the AMPA receptor, N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide reduces the excitatory activity in the brain, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide's ability to block the AMPA receptor has several biochemical and physiological effects. It reduces the release of glutamate, which can prevent excitotoxicity, a process that occurs when excessive glutamate release leads to neuronal damage. N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide also reduces the activity of the NMDA receptor, another ionotropic glutamate receptor that is involved in excitatory neurotransmission. This can have therapeutic implications for various neurological disorders, such as epilepsy and stroke.
実験室実験の利点と制限
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. It is also stable and easy to handle, which simplifies experimental procedures. However, N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has some limitations. It is not suitable for in vivo experiments, as it does not cross the blood-brain barrier. It also has a short half-life, which requires frequent dosing in in vitro experiments.
将来の方向性
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has several potential future directions for scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide's ability to reduce glutamate release and NMDA receptor activity has implications for various neurological disorders, such as depression and anxiety. Further research is needed to explore the potential therapeutic applications of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in these areas.
科学的研究の応用
N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a key player in the excitatory neurotransmission in the brain and is involved in several important physiological processes, including learning and memory. N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide's ability to block the AMPA receptor has made it a valuable tool for studying the role of this receptor in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-4-29-17-11-9-16(10-12-17)21-14-19(18-7-5-6-8-20(18)24-21)23(28)25-22-13-15(2)27(3)26-22/h5-14H,4H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFZVIPNYHDXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)
![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)

![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)
![N-[4-(acetylamino)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4617208.png)
![3,5-dimethoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4617211.png)


